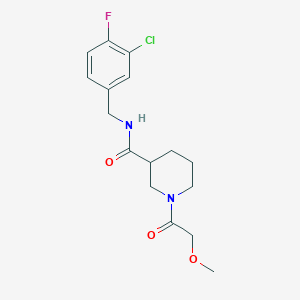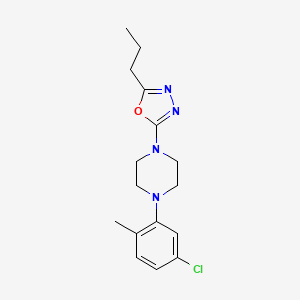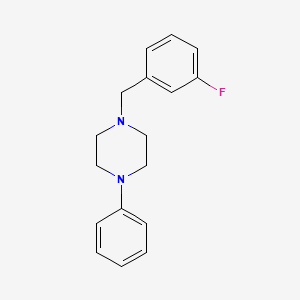
3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as PDKI, is a small molecule inhibitor that has shown promising potential in various scientific research applications. This molecule has been extensively studied for its ability to inhibit the activity of protein kinase C (PKC), a key signaling pathway in the body.
作用机制
3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one works by inhibiting the activity of PKC, a key signaling pathway in the body that is involved in a variety of cellular processes, including cell growth, proliferation, and differentiation. By inhibiting the activity of PKC, this compound can disrupt these cellular processes and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the growth and proliferation of cancer cells, this compound has also been shown to have anti-inflammatory effects, as it can inhibit the activity of inflammatory cytokines. This compound has also been shown to have neuroprotective effects, as it can protect against oxidative stress and inhibit the activity of beta-amyloid.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for PKC. Unlike other PKC inhibitors, this compound does not inhibit the activity of other kinases, making it a highly specific inhibitor of PKC. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for research on 3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one. One area of research is the development of more potent and selective inhibitors of PKC. Another area of research is the development of new methods for synthesizing this compound, which could improve its purity and yield. Additionally, further studies are needed to investigate the potential uses of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
合成方法
3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods, including one-pot synthesis, microwave-assisted synthesis, and solid-phase synthesis. One of the most common methods of synthesis involves the reaction of 2-aminoacetophenone with pyrrolidine in the presence of an acid catalyst, followed by cyclization with isatin. This method yields this compound in high purity and yield.
科学研究应用
3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting PKC, which is overexpressed in many types of cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
属性
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-11(10-6-3-7-13-10)8-4-1-2-5-9(8)14-12/h1-2,4-5,14-15H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFDJUUQNPPJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-4-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5679016.png)
![4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5679030.png)
![(3S*,4S*)-3-{ethyl[2-(1H-pyrazol-1-yl)ethyl]amino}-4-hydroxy-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5679038.png)


![ethyl 5-ethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5679053.png)
![6-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-7H-purine](/img/structure/B5679058.png)
![6-[3-oxo-3-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5679070.png)

![8-methoxy-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}chromane-3-carboxamide](/img/structure/B5679081.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(methylthio)acetyl]piperidine](/img/structure/B5679093.png)
![1-ethyl-5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-piperidinone](/img/structure/B5679107.png)